molecular formula C15H14FN3O3S B4127777 N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea

N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B4127777
M. Wt: 335.4 g/mol
InChI Key: JAISEVMTGOXMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated. In

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea involves the inhibition of protein synthesis. This compound has been found to bind to the ribosome, which is responsible for protein synthesis, and prevent the elongation of the peptide chain. This results in the inhibition of protein synthesis and ultimately cell death.
Biochemical and Physiological Effects
N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been found to have interesting biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been found to have antibacterial and antifungal properties. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea in lab experiments is its ability to inhibit protein synthesis. This makes it a useful tool for studying the role of protein synthesis in various biological processes. However, one limitation of using this compound is its cytotoxicity, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in animal and human trials. Another area of research is in the development of new antibiotics and antifungal agents. The antibacterial and antifungal properties of this compound make it a promising candidate for the development of new drugs in these areas. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, including its anti-inflammatory effects and potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated. Further research is needed to fully understand the potential applications of this compound in the development of new drugs for the treatment of cancer, antibiotics, antifungal agents, and in the treatment of inflammatory diseases.

Scientific Research Applications

N-(4-fluoro-2-nitrophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to have cytotoxic effects on cancer cells, and its mechanism of action has been investigated. Other potential applications include the development of new antibiotics and antifungal agents.

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-9-3-6-14(22-2)12(7-9)18-15(23)17-11-5-4-10(16)8-13(11)19(20)21/h3-8H,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAISEVMTGOXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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